2-(1H-1,2,3-benzotriazol-1-yl)-3-(isopropylamino)naphthoquinone
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-3-(isopropylamino)naphthoquinone is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a benzotriazole moiety attached to a naphthoquinone core, with an isopropylamino group at the third position. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(isopropylamino)naphthoquinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthoquinone core, followed by the introduction of the benzotriazole moiety and the isopropylamino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-3-(isopropylamino)naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The benzotriazole and isopropylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different quinone derivatives, while substitution reactions can produce a variety of substituted benzotriazole or naphthoquinone compounds.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-3-(isopropylamino)naphthoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(isopropylamino)naphthoquinone involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, while the naphthoquinone core can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)naphthoquinone
- 2-(1H-1,2,3-benzotriazol-1-yl)-3-(ethylamino)naphthoquinone
- 2-(1H-1,2,3-benzotriazol-1-yl)-3-(propylamino)naphthoquinone
Uniqueness
Compared to similar compounds, 2-(1H-1,2,3-benzotriazol-1-yl)-3-(isopropylamino)naphthoquinone exhibits unique properties due to the presence of the isopropylamino group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-3-(propan-2-ylamino)naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-11(2)20-16-17(23-15-10-6-5-9-14(15)21-22-23)19(25)13-8-4-3-7-12(13)18(16)24/h3-11,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRJKDDVHKKWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=O)C2=CC=CC=C2C1=O)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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